molecular formula C13H7F6N5 B12452787 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine

2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine

Cat. No.: B12452787
M. Wt: 347.22 g/mol
InChI Key: PWKBMUCVFMXDMI-UHFFFAOYSA-N
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Description

2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine is a chemical compound with the molecular formula C13H7F6N5 and a molecular weight of 347.22 g/mol This compound is characterized by the presence of two pyrazole rings substituted with trifluoromethyl groups at the 3-position, attached to a central pyridine ring at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine typically involves the reaction of 2,6-dichloropyridine with 3-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyridine ring are replaced by the pyrazole groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazole or pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various chemical processes . Additionally, the compound’s interaction with biological molecules can modulate cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C13H7F6N5

Molecular Weight

347.22 g/mol

IUPAC Name

2,6-bis[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine

InChI

InChI=1S/C13H7F6N5/c14-12(15,16)10-4-8(21-23-10)6-2-1-3-7(20-6)9-5-11(24-22-9)13(17,18)19/h1-5H,(H,21,23)(H,22,24)

InChI Key

PWKBMUCVFMXDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F

Origin of Product

United States

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